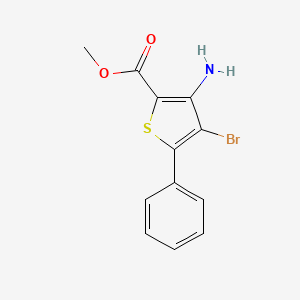

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate

Description

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate (C₁₂H₁₀BrNO₂S, MW 312.19) is a brominated thiophene derivative with a methyl ester group at position 2, an amino group at position 3, a bromine atom at position 4, and a phenyl substituent at position 5 . It serves as a critical intermediate in pharmaceutical synthesis, particularly for biologically active thienothienopyrimidines . The compound is characterized by its planar thiophene ring system, which facilitates interactions in crystal packing via hydrogen bonds (e.g., S–H···O interactions) .

Properties

IUPAC Name |

methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOIWXINVKOLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the bromination of a phenylthiophene derivative followed by esterification and amination reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate has the molecular formula and a molecular weight of approximately 312.18 g/mol. The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, along with an amino group and a bromophenyl substituent. These structural characteristics enhance its reactivity and biological activity, making it a valuable intermediate in various chemical syntheses.

Synthetic Methods

The synthesis of this compound typically involves several key reactions:

- Bromination : Introduction of the bromine substituent on the phenylthiophene derivative.

- Esterification : Formation of the carboxylate group.

- Amination : Incorporation of the amino group.

Common synthetic methods include:

- Gewald synthesis

- Paal–Knorr synthesis

- Fiesselmann synthesis

- Hinsberg synthesis

These methods allow for the production of thiophene derivatives with diverse pharmacological properties, including anticancer and antimicrobial activities.

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic applications:

- Anticancer Activity : Studies indicate that thiophene derivatives can act as tubulin polymerization inhibitors, which are crucial for cancer treatment. For instance, compounds derived from this scaffold have shown significant antiproliferative effects against various cancer cell lines, including HeLa cells .

- Antimicrobial Properties : The compound exhibits potential antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Chemistry

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows researchers to explore new derivatives with enhanced properties.

Material Science

This compound is also investigated for its electronic properties, making it suitable for developing new materials in electronics and photonics. Its unique structure allows for modifications that can enhance conductivity or other desirable material characteristics.

Case Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of various thiophene derivatives against human cervix carcinoma (HeLa) cells. This compound demonstrated significant cytotoxicity with an IC50 value comparable to established anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial properties of methyl 3-amino derivatives revealed that these compounds exhibit activity against several bacterial strains, suggesting their potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 4

- Bromo vs. Methyl: Methyl 3-amino-4-methylthiophene-2-carboxylate (C₇H₉NO₂S, MW 171.22) lacks the bromine and phenyl groups. Ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate (C₁₀H₁₁N₂O₄S₂, MW 303.34) features a cyano group at position 3. The electron-withdrawing cyano group increases electrophilicity, enhancing reactivity in nucleophilic substitutions, unlike the bromine’s leaving-group behavior .

Ester Group Modifications

- Methyl vs. Ethyl Esters: Ethyl 3-amino-4-methyl-5-phenylthiophene-2-carboxylate (C₁₄H₁₅NO₂S, MW 269.34) replaces the methyl ester with an ethyl group. The longer alkyl chain increases lipophilicity (logP ~2.8 vs. ~2.5 for methyl), affecting membrane permeability in biological systems .

Substituent Positional Isomerism

- Bromine on Thiophene vs. Phenyl Ring: Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (C₁₂H₁₀BrNO₂S, MW 312.19) positions bromine on the phenyl ring rather than the thiophene.

Functional Group Diversity

- Sulfanyl and Cyano Substituents: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate (C₁₂H₁₂BrNO₄S₂, MW 394.26) incorporates cyano and sulfanyl groups. The sulfanyl moiety introduces sulfur-based reactivity (e.g., disulfide formation), while the cyano group stabilizes intermediates in heterocyclic synthesis .

Physicochemical and Crystallographic Properties

Biological Activity

Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound exhibits antimicrobial and anticancer properties, making it a candidate for further therapeutic exploration. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an amino group and a bromophenyl group, which are critical for its biological activity. The presence of these functional groups enhances its ability to interact with various biological targets, including enzymes and receptors.

The mechanism by which this compound exerts its effects involves:

- Binding to Enzymes : The compound may modulate the activity of specific enzymes, potentially altering metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction processes that affect cell growth and apoptosis.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has exhibited significant antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), CEM (human T-lymphoblastoid leukemia), and FM3A (murine mammary carcinoma).

Table 1: Antiproliferative Activity of this compound

Case Studies

- In Vitro Studies : A study conducted on the antiproliferative effects of this compound showed that it inhibited tubulin polymerization with an IC50 value similar to that of known anticancer agents like combretastatin A4 (CA4) .

- Mechanistic Insights : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways, providing insights into its potential as a therapeutic agent .

Comparative Studies

This compound can be compared to other thiophene derivatives in terms of biological activity:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | Yes | 1.2 |

| Methyl 3-amino-thiophene-2-carboxylate | Moderate | 2.0 |

| Methyl 4-bromo-thiophene-2-carboxylate | Yes | 1.5 |

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate, and how can reaction progress be monitored?

- Methodology : The synthesis typically involves multi-step reactions, such as condensation of precursor amines with brominated intermediates, followed by esterification. For example, analogous thiophene derivatives are synthesized via nucleophilic substitution of bromine and subsequent protection of the amino group using ethyl or methyl esters .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress. Optimal solvent systems (e.g., hexane:ethyl acetate gradients) and visualization under UV light or iodine staining help identify intermediates and confirm completion. Yield optimization often requires temperature control (e.g., reflux in THF at 60–80°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Techniques : Nuclear magnetic resonance (NMR; ¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR can confirm the methyl ester (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.2–7.5 ppm), while IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) .

- Validation : Compare spectral data with literature values for analogous thiophene esters. Discrepancies in amino or bromine substituent chemical shifts may indicate impurities or tautomerism. X-ray crystallography (via SHELX software) resolves ambiguities in regiochemistry or stereochemistry .

Q. How do the bromine and amino substituents influence the compound’s reactivity in further functionalization?

- Bromine : The 4-bromo group is susceptible to Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, enabling aryl or heteroaryl group introductions. Reaction conditions (e.g., Pd catalysts, ligands) must avoid de-esterification .

- Amino Group : The 3-amino group can undergo acylation or sulfonylation. Protecting with Boc or acetyl groups prevents undesired side reactions during bromine substitution. IR and NMR monitor protecting group efficiency .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during bromine substitution in this thiophene scaffold?

- Analysis : Bromination at the 4-position is influenced by electron-donating groups (e.g., amino) and steric hindrance from the phenyl ring. Computational studies (DFT) predict activation barriers for competing pathways. Experimental validation involves synthesizing regioisomers and comparing their NMR/XRPD data .

- Mitigation : Use directing groups (e.g., methoxy) or adjust reaction solvents (polar aprotic vs. nonpolar) to control regioselectivity. Monitor by LC-MS for intermediate trapping .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

- Approach : Discrepancies in ¹H NMR peak splitting (e.g., unexpected coupling) may arise from dynamic effects or solvent interactions. Re-measure in deuterated DMSO or CDCl₃ to assess solvent polarity impacts.

- Validation : Perform NOESY or COSY NMR to confirm spatial proximity of protons. If ambiguity persists, single-crystal X-ray diffraction (via SHELXL) provides definitive structural proof .

Q. What strategies optimize the compound’s bioactivity through structural modifications, and how are structure-activity relationships (SAR) assessed?

- Design : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to enhance electrophilicity or the phenyl ring with heteroaromatics (e.g., pyridyl) for improved solubility. Introduce sulfonamide or acetylated amino groups to modulate pharmacokinetics .

- SAR Evaluation : Test derivatives in biological assays (e.g., enzyme inhibition, antimicrobial activity). Compare IC₅₀ values and correlate with substituent electronic profiles (Hammett constants) or steric parameters (Taft indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.